3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one
Overview
Description
3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chloro group, a hydroxy group, and a fused ring system, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule under acidic conditions, followed by chlorination and hydroxylation steps. The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the development of new chemical reactions and the exploration of novel synthetic pathways.
Biology: In biological research, 3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one is used to study enzyme interactions and metabolic pathways. Its presence in biological systems can provide insights into cellular processes and potential therapeutic targets.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemical products. Its unique properties contribute to the development of innovative solutions in various applications.
Mechanism of Action
The mechanism by which 3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one
3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-5-one
3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-7-one
Uniqueness: 3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure allows for distinct reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
6-chloro-5-hydroxytetracyclo[10.2.1.01,9.03,8]pentadeca-3,5,7,9-tetraen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-12-4-10-9(3-14(12)18)7-15-2-1-8(6-15)13(17)5-11(10)15/h3-5,8,18H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOXDCFIRHKCBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CC1C(=O)C=C2C4=CC(=C(C=C4C3)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677495 | |
Record name | 3-Chloro-2-hydroxygibba-1(10a),2,4,4b-tetraen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039456-87-5 | |
Record name | 3-Chloro-2-hydroxygibba-1(10a),2,4,4b-tetraen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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